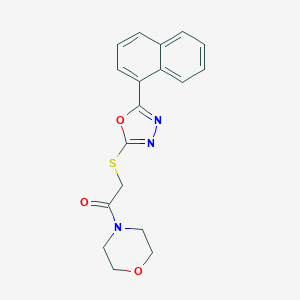
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfide derivative of 1,3,4-oxadiazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms.
Wirkmechanismus
The mechanism of action of 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also modulate various signaling pathways involved in cancer development and progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has been reported to exhibit several biochemical and physiological effects. It has shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. It also exhibits potent anti-cancer and anti-inflammatory activities, making it a promising candidate for further research. However, the limitations of the compound include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Several future directions can be explored for 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide. One potential direction is to investigate its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. Another direction is to explore its mechanism of action in more detail, including its effects on various signaling pathways and cellular processes. Additionally, the compound's potential toxicity and pharmacokinetic properties can be further investigated to determine its suitability for clinical use.
Synthesemethoden
The synthesis of 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 5-(1-naphthyl)-1,3,4-oxadiazol-2-amine with 2-chloroethyl morpholine hydrochloride in the presence of potassium carbonate. The reaction is carried out in dry acetonitrile at room temperature for several hours. The resulting product is then purified by column chromatography to obtain 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. It also showed anti-inflammatory and anti-oxidant activities in vitro and in vivo.
Eigenschaften
Produktname |
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide |
|---|---|
Molekularformel |
C18H17N3O3S |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H17N3O3S/c22-16(21-8-10-23-11-9-21)12-25-18-20-19-17(24-18)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2 |
InChI-Schlüssel |
NICAAAASJZNXKW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269994.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269996.png)
![N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269998.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B269999.png)
![2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270002.png)
![Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate](/img/structure/B270003.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270004.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270006.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270008.png)
![2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270009.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270010.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B270014.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B270015.png)